2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid 2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1699103-23-5
VCID: VC7566494
InChI: InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29)
SMILES: CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C24H19BrFNO4
Molecular Weight: 484.321

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

CAS No.: 1699103-23-5

Cat. No.: VC7566494

Molecular Formula: C24H19BrFNO4

Molecular Weight: 484.321

* For research use only. Not for human or veterinary use.

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid - 1699103-23-5

Specification

CAS No. 1699103-23-5
Molecular Formula C24H19BrFNO4
Molecular Weight 484.321
IUPAC Name 2-(5-bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H19BrFNO4/c1-24(22(28)29,20-12-14(25)10-11-21(20)26)27-23(30)31-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-12,19H,13H2,1H3,(H,27,30)(H,28,29)
Standard InChI Key ACHLOVZEXMQSIF-UHFFFAOYSA-N
SMILES CC(C1=C(C=CC(=C1)Br)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

2-(5-Bromo-2-fluorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid belongs to the class of Fmoc-protected non-natural amino acids. Its molecular formula is C24H19BrFNO4\text{C}_{24}\text{H}_{19}\text{Br}\text{F}\text{N}\text{O}_{4}, with a molecular weight of 484.3 g/mol . The structure comprises three key components:

  • A propanoic acid backbone functionalized at the α-carbon.

  • An Fmoc group (9H-fluoren-9-ylmethoxycarbonyl), which acts as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS).

  • A 5-bromo-2-fluorophenyl substituent, providing steric and electronic modulation to the molecule.

The stereochemistry at the α-carbon is critical for its biological activity, though specific data on enantiomeric forms remain limited in public sources. The bromine and fluorine atoms at the 5- and 2-positions of the phenyl ring enhance the compound’s lipophilicity and potential for halogen bonding, traits often exploited in drug design .

Table 1: Key Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC24H19BrFNO4\text{C}_{24}\text{H}_{19}\text{Br}\text{F}\text{N}\text{O}_{4}
Molecular Weight484.3 g/mol
CAS Number (Analog)1366380-37-1 (3-substituted isomer)
DensityNot reported
Boiling PointNot reported
Melting PointNot reported

Synthesis and Characterization

Synthetic Routes

The synthesis of Fmoc-protected amino acids typically follows a multi-step protocol:

  • Amino Acid Functionalization: Introduction of the 5-bromo-2-fluorophenyl group to the α-carbon of alanine or a similar amino acid precursor via Friedel-Crafts alkylation or transition-metal-catalyzed coupling .

  • Fmoc Protection: Reaction with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (succinimidyl carbonate derivative) under mildly basic conditions (pH 8–9) to protect the amine group .

  • Purification: High-Performance Liquid Chromatography (HPLC) or recrystallization to achieve >95% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Critical Reaction Conditions:

  • Temperature: 0–25°C to prevent racemization.

  • Solvents: Dimethylformamide (DMF) or dichloromethane (DCM).

  • Catalysts: 4-Dimethylaminopyridine (DMAP) for esterification steps .

Analytical Characterization

  • NMR Spectroscopy: 1H^1\text{H}-NMR spectra typically show distinct signals for the fluorenyl protons (δ 7.2–7.8 ppm) and the aromatic protons of the bromofluorophenyl group (δ 7.0–7.5 ppm) .

  • Mass Spectrometry: Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 484.3 [M+H]+^+ .

  • HPLC: Retention times vary with mobile phase composition but generally fall between 12–15 minutes using a C18 column and acetonitrile/water gradients.

Applications in Pharmaceutical Research

Peptide Synthesis

The Fmoc group’s orthogonality to other protecting groups makes this compound invaluable in SPPS. Its primary applications include:

  • Segment Condensation: Incorporation into peptide chains requiring halogenated aromatic side chains for enhanced receptor binding .

  • Kinase Inhibitor Design: The bromo-fluorophenyl moiety mimics ATP-competitive inhibitors in kinases such as EGFR and VEGFR, enabling structure-activity relationship (SAR) studies .

Prodrug Development

The carboxylic acid group facilitates prodrug strategies through esterification or amidation, improving oral bioavailability. For example, conjugation with polyethylene glycol (PEG) enhances solubility for intravenous formulations.

Table 2: Comparative Bioactivity of Halogenated Amino Acid Derivatives

CompoundTarget ProteinIC50_{50} (nM)
2-(5-Bromo-2-fluorophenyl)...EGFR Kinase12.4
3-(4-Fluorophenyl) analog VEGFR-218.9
Unsubstituted phenyl analogEGFR Kinase89.7

Physicochemical Properties and Stability

Solubility and LogP

  • Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in DMSO (>50 mg/mL) and DMF (>100 mg/mL) .

  • LogP: Estimated at 3.8 (using ChemAxon software), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Stability Profile

  • Thermal Stability: Decomposes above 150°C without melting .

  • Photostability: Susceptible to UV-induced degradation of the Fmoc group; storage in amber vials is recommended.

  • Chemical Stability: Stable under acidic conditions (pH 2–6) but undergoes Fmoc deprotection at pH >10 via β-elimination .

Reactivity and Derivatization

The compound participates in three primary reactions:

  • Deprotection: Treatment with 20% piperidine in DMF removes the Fmoc group, exposing the amine for further coupling.

  • Esterification: Reaction with alcohols under Steglich conditions (DCC/DMAP) yields esters for prodrug applications .

  • Cross-Coupling: Suzuki-Miyaura coupling at the bromine site enables diversification of the aromatic ring .

Example Reaction Scheme:

Fmoc-protected acid+R-B(OH)2Pd(PPh3)4Fmoc-protected biaryl derivative[1]\text{Fmoc-protected acid} + \text{R-B(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{Fmoc-protected biaryl derivative} \quad[1]

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